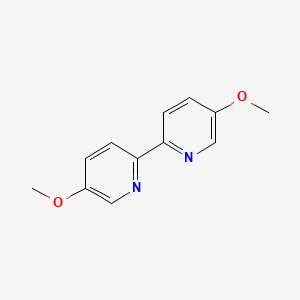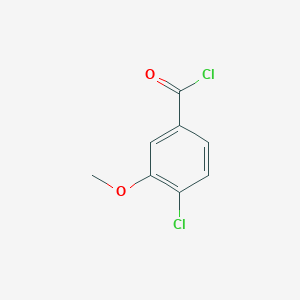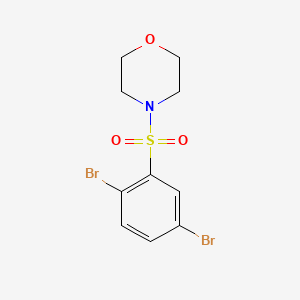
4-Chloro-6-cyano-7-methoxyquinoline
Descripción general
Descripción
4-Chloro-6-cyano-7-methoxyquinoline (CCMQ) is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol .
Synthesis Analysis
The synthesis of this compound involves a reaction in methanol, ethyl acetate, and benzene. The reaction yields 4-chloro-6-cyano-7-hydroxyquinoline with an 82% yield . Another synthesis method involves heating a suspension of this compound with cesium carbonate in DMF at 95°C for 2.5 hours, yielding 6-cyano-4-(4-fluoro-2-methylindol-5-yloxy)-7-methoxyquinoline with a 35% yield .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a cyano group at the 6th position, and a methoxy group at the 7th position .Physical And Chemical Properties Analysis
This compound is a solid compound. It should be stored under an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Luminescence Properties
4-Chloro-6-cyano-7-methoxyquinoline and its derivatives exhibit interesting luminescence properties. The synthesis of cyano functionalized 6-methoxyquinolin-2-ones, including 4-chloro-6-methoxyquinolin-2-ones, reveals their potential in fluorescence studies. These compounds show emission values up to 550 nm with large Stoke's shifts, indicating their suitability for specific optical applications (Enoua, Uray, & Stadlbauer, 2009).
Chemosensor Applications
The structure of 5-chloro-8-methoxyquinoline derivatives has been studied for their potential as chemosensors. These compounds demonstrate selective responses to specific metal ions like Cd2+, which could be crucial in environmental monitoring and food safety applications (Prodi et al., 2001).
Antimicrobial Studies
4-Chloro-8-methoxyquinoline derivatives have been explored for their antimicrobial properties. The synthesized 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) was tested against various bacterial and fungal strains, showing good to moderate antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Murugavel et al., 2017).
Synthetic Precursors for Anticancer Agents
4-Chloroquinolines, including 4-chloro-3-cyano-7-ethoxyquinolin-6-yl derivatives, are key synthetic precursors for anticancer and other therapeutic agents. Their synthesis and characterization underline their significance in pharmaceutical research (Mao et al., 2014).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDQEBQGDAXMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



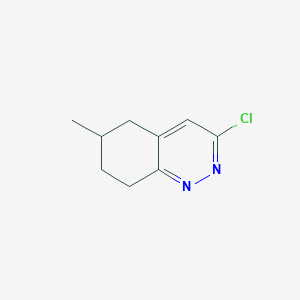
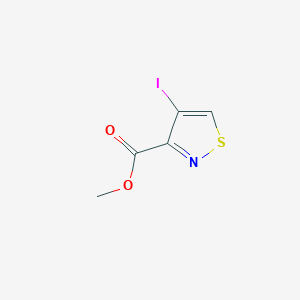

![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)



![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)

